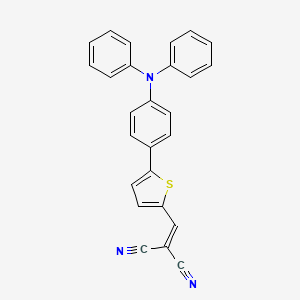
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C26H17N3S and a molecular weight of 403.5 g/mol . This compound is known for its applications in organic electronics, particularly in organic solar cells, due to its unique optical and electrical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile typically involves the condensation of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde with malononitrile . The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile has several scientific research applications:
Material Science: Its unique optical properties are exploited in the design of new materials for optoelectronic applications.
Mechanism of Action
The mechanism by which 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile exerts its effects in organic solar cells involves several key steps:
Light Absorption: The compound absorbs light, generating excitons (electron-hole pairs).
Exciton Dissociation: The excitons dissociate at the donor-acceptor interface, forming free charge carriers.
Charge Transport: The free charge carriers are transported through the material to the electrodes.
Charge Collection: The charges are collected at the electrodes, generating an electric current.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde
- 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde
- 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde
Uniqueness
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile stands out due to its deep HOMO level and high hole mobility, which are crucial for achieving high open-circuit voltage and power conversion efficiency in organic solar cells . These properties make it a promising material for next-generation photovoltaic devices.
Properties
Molecular Formula |
C26H17N3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C26H17N3S/c27-18-20(19-28)17-25-15-16-26(30-25)21-11-13-24(14-12-21)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17H |
InChI Key |
SADFJQHXQCWOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


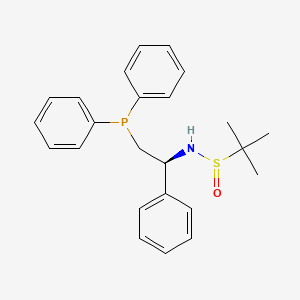
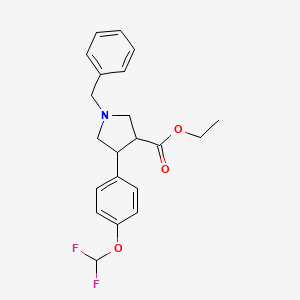
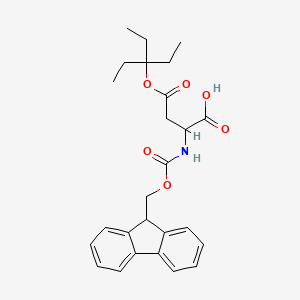
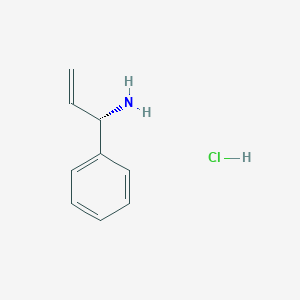
![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
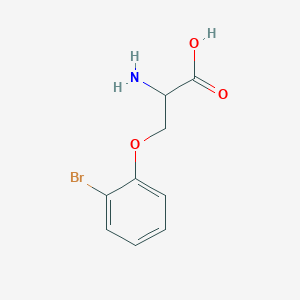
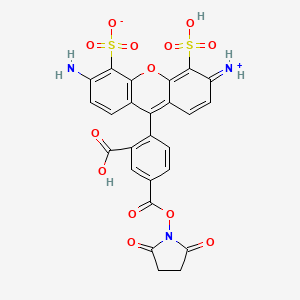
![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)
![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)
![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)
